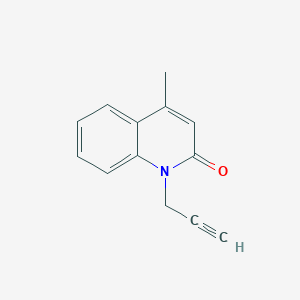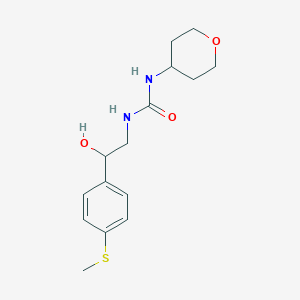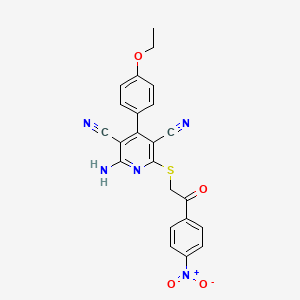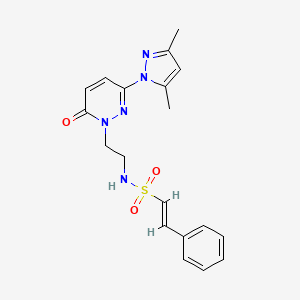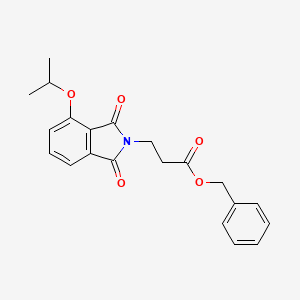
Benzyl 3-(4-isopropoxy-1,3-dioxoisoindolin-2-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Benzyl 3-(4-isopropoxy-1,3-dioxoisoindolin-2-yl)propanoate” is a chemical compound that has been studied for its potential biological activities . It is related to the compound “3-(1,3-dioxoisoindolin-2-yl) benzyl nitrate (Lapdesf-4c)”, which is described as a fetal hemoglobin-inducing agent that acts as a nitric oxide (NO) donor, exhibiting pleiotropic effects as an anti-inflammatory and analgesic .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of phthalic anhydride with glycine to yield 2-(1,3-dioxoisoindolin-2-yl) acetic acid. Further chlorination of this product forms 2-(1,3-dioxoisoindolin-2-yl) acetyl chloride . The second step involves the reaction of para-bromoaniline to yield N-(4-bromophenyl)-2-(1,3-dioxoisoindolin-2-yl) acetamide .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied for their potential biological activities. For example, the compound “3-(1,3-dioxoisoindolin-2-yl) benzyl nitrate (Lapdesf-4c)” has been shown to act as a NO donor, inhibiting platelet aggregation and reducing inflammation associated with sickle cell anemia .科学的研究の応用
Green Chemistry Applications
- Renewable Building Blocks : Phloretic acid, a phenolic compound, is studied as a sustainable alternative to phenol for enhancing the reactivity towards benzoxazine ring formation, showing potential for renewable and environmentally-friendly material synthesis (Trejo-Machin et al., 2017).
Medicinal Chemistry Insights
- Mesogenic Schiff Bases Synthesis : Research into isoindoline-1,3-dione-based mesogenic Schiff bases explores their structural and thermal behavior, indicating their potential in liquid crystal technology and possibly informing the design of novel materials with specific thermal and mesophase characteristics (Dubey et al., 2018).
Advanced Synthesis Techniques
- Novel Synthesis Approaches : Studies on the synthesis and reactions of new heterocycles derived from o-hydroxybenzyl alcohol showcase the versatility of isopropoxy and related groups in forming heterocyclic compounds with potential applications across various domains of chemistry (Srivastava & Bhardwaj, 1978).
Material Science Developments
- Polylactide Characterization : The preparation and characterization of novel copolymers, including those with isopropylidene groups, highlight the importance of such compounds in developing materials with tailored properties for specific applications, such as biomedical devices (Kumar, Gao, & Gross, 2002).
作用機序
Target of Action
It is known that isoindoline-1,3-dione derivatives, which this compound is a part of, have been studied for their potential use in diverse fields such as pharmaceutical synthesis .
Mode of Action
It is known that isoindoline-1,3-dione derivatives can interact with various biological targets due to their diverse chemical reactivity .
Biochemical Pathways
Isoindoline-1,3-dione derivatives are known to have diverse chemical reactivity and promising applications .
Result of Action
Isoindoline-1,3-dione derivatives are known to have diverse biological activities .
Safety and Hazards
The safety and hazards of similar compounds have been studied in the context of their potential biological activities. For example, the compound “2-((4-(1,3-dioxoisoindolin-2-yl)benzyl)amino)-2-oxoethyl-2-(4-methoxyphenyl)acetate (1h)” has been identified as a new dual cholinesterase and beta-secretase inhibitor without toxicity .
将来の方向性
The future directions for the study of “Benzyl 3-(4-isopropoxy-1,3-dioxoisoindolin-2-yl)propanoate” and similar compounds could involve further investigation of their potential biological activities, such as their roles as NO donors, anti-inflammatory agents, and inhibitors of cholinesterase and beta-secretase . Further studies are needed to confirm their viability as therapeutic agents .
特性
IUPAC Name |
benzyl 3-(1,3-dioxo-4-propan-2-yloxyisoindol-2-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-14(2)27-17-10-6-9-16-19(17)21(25)22(20(16)24)12-11-18(23)26-13-15-7-4-3-5-8-15/h3-10,14H,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGNMUHDXDXQPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC2=C1C(=O)N(C2=O)CCC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
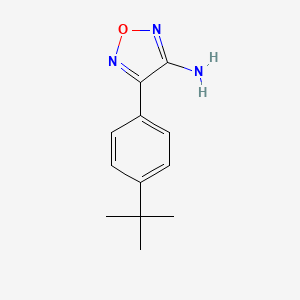
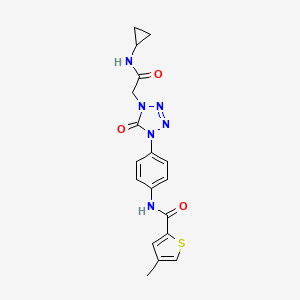
![4-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2772219.png)
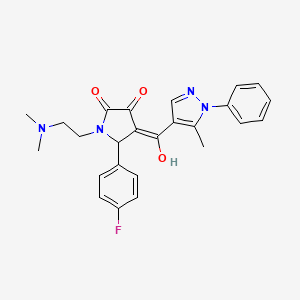
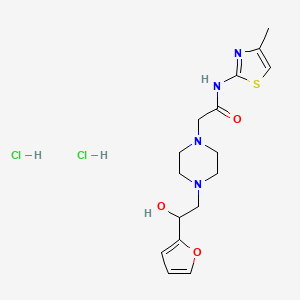
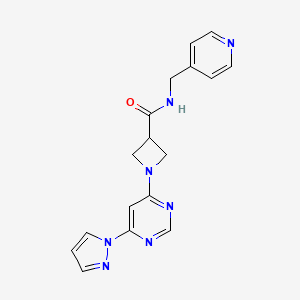
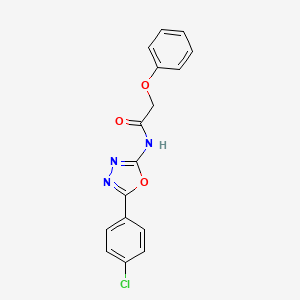
![(E)-[(5-bromo-2-methoxyphenyl)methylidene]amino 4-tert-butylbenzoate](/img/structure/B2772226.png)
![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide](/img/structure/B2772228.png)
